molecular formula C31H39NO4 B3018307 1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone CAS No. 680605-34-9

1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Cat. No. B3018307
CAS RN: 680605-34-9
M. Wt: 489.656
InChI Key: CBDVBEQRLAAESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone" is a complex organic molecule that appears to be derived from adamantane, a bulky, diamondoid structure, and isoquinoline, a heterocyclic aromatic organic compound. The molecule includes various functional groups and substituents, such as the adamantyl group, a dimethylphenoxy moiety, and a dihydroisoquinolinyl methanone structure.

Synthesis Analysis

The synthesis of related adamantane derivatives has been explored in the literature. For instance, the oxidative carbonylation of 1-adamantylamine has been studied, where the reaction is catalyzed by bis(salicylaldehyde)ethylenediimine cobalt(II) to produce carbamates and ureas . This suggests that similar catalytic systems could potentially be employed for the synthesis of the compound , with appropriate modifications to introduce the isoquinoline and phenoxy components.

Molecular Structure Analysis

Adamantane derivatives are known for their rigid, three-dimensional frameworks, which can significantly influence the chemical and physical properties of the molecules they are part of. The presence of the adamantyl group in the compound suggests a high degree of steric hindrance, which could affect the molecule's reactivity and interactions with biological targets. The isoquinoline moiety, being aromatic, may contribute to the compound's potential for π-π interactions and its electronic properties.

Chemical Reactions Analysis

The reactivity of adamantane derivatives can vary widely depending on the substituents attached to the core structure. The oxidative carbonylation of 1-adamantylamine to form carbamates, as mentioned in paper , indicates that the adamantyl group can undergo reactions involving nucleophiles and electrophiles under catalytic conditions. The dimethylphenoxy and dihydroisoquinolinyl groups in the compound may also participate in various chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its adamantane core, which is known to impart high thermal stability and a low degree of reactivity due to its cage-like structure. The methoxy and phenoxy substituents could affect the compound's solubility in organic solvents, while the isoquinoline portion may influence its optical properties due to its conjugated system. The overall molecular architecture, including the bulky adamantyl group and the aromatic isoquinoline, would likely result in a compound with a high melting point and specific interactions with other chemical entities.

Scientific Research Applications

Synthetic Methodologies and Compound Properties

Oxidative Carbonylation of 1-Adamantylamine

Research led by Maddinelli et al. (1987) explored the oxidative carbonylation of 1-adamantylamine, resulting in the formation of corresponding carbamates and ureas under specific conditions. This study highlights the sensitivity of carbamate formation to reaction parameters and provides a foundation for the synthesis of complex adamantyl-containing compounds (Maddinelli, Nali, Rindone, Tollari, Cenini, Monica, & Porta, 1987).

properties

IUPAC Name

1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO4/c1-19-7-20(2)9-25(8-19)36-18-27-26-14-29(35-4)28(34-3)13-24(26)5-6-32(27)30(33)31-15-21-10-22(16-31)12-23(11-21)17-31/h7-9,13-14,21-23,27H,5-6,10-12,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDVBEQRLAAESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.